molecular formula C15H17N3O3S B2566904 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 484695-63-8

2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2566904
CAS No.: 484695-63-8
M. Wt: 319.38
InChI Key: NZGCCVOCKFIYGX-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted at the 2-position with a 3-methoxyphenyl group and a sulfanyl linker connecting to a pyrrolidine-substituted ethanone moiety. This scaffold is structurally analogous to bioactive molecules reported in the literature, particularly those with cytotoxic, anti-inflammatory, or antimicrobial activities .

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-20-12-6-4-5-11(9-12)14-16-17-15(21-14)22-10-13(19)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGCCVOCKFIYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the oxadiazole derivative with a thiol compound.

    Attachment of the Pyrrolidinyl Group: The final step involves the reaction of the intermediate with a pyrrolidine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Reaction Steps

  • Formation of the 1,3,4-Oxadiazole Core

    • Oxadiazole rings are typically synthesized via cyclization reactions involving hydrazines and carbonyl precursors. For example, hydrazine derivatives react with ketones or aldehydes under acidic or basic conditions to form the oxadiazole heterocycle .

    • In analogous compounds, oxadiazoles are prepared using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to activate carbonyl groups, followed by cyclization with hydrazine derivatives .

  • Introduction of the Sulfanyl Group

    • The sulfanyl linkage (–S–) is often introduced via nucleophilic substitution or thiolation reactions. For instance, treatment of halogenated intermediates with thiols or thiolates under basic conditions can yield sulfanyl derivatives .

    • In some cases, thiomorpholine or other sulfur-containing reagents are used to replace halide groups, followed by oxidation (e.g., with H₂O₂) to stabilize the sulfanyl group .

  • Coupling with Pyrrolidine

    • The pyrrolidine group is typically attached via amide bond formation. This involves activating the carboxylic acid group (e.g., using EDC or SOCl₂) and coupling with pyrrolidine .

    • For example, ethanone derivatives are acylated with pyrrolidine using coupling agents like EDC in the presence of HOBt (hydroxybenzotriazole) .

Oxadiazole Cyclization

  • Mechanism : Hydrazine reacts with a ketone/aldehyde to form a hydrazone intermediate, which undergoes cyclization under acidic conditions to yield the oxadiazole ring .

  • Reagents : POCl₃, SOCl₂, or other acid chlorides to activate carbonyl groups; hydrazine derivatives as nucleophiles.

  • Example :

    Carboxylic acid derivative+HydrazinePOCl3,ΔOxadiazole\text{Carboxylic acid derivative} + \text{Hydrazine} \xrightarrow{\text{POCl}_3, \Delta} \text{Oxadiazole}

Sulfanyl Group Formation

  • Mechanism : Halogenated intermediates (e.g., chlorides) undergo substitution with thiolates (e.g., thiomorpholine) to form sulfanyl derivatives .

  • Reagents : Thiol derivatives, Et₃N, or bases to deprotonate thiols.

  • Example :

    Halogenated compound+ThiolBaseSulfanyl derivative\text{Halogenated compound} + \text{Thiol} \xrightarrow{\text{Base}} \text{Sulfanyl derivative}

Pyrrolidine Coupling

  • Mechanism : Acyl chlorides generated from ethanone derivatives react with pyrrolidine to form amides .

  • Reagents : SOCl₂, EDC, HOBt, or other coupling agents.

  • Example :

    Ethanone+SOCl2PyrrolidineAmide derivative\text{Ethanone} + \text{SOCl}_2 \xrightarrow{\text{Pyrrolidine}} \text{Amide derivative}

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield Citations
Oxadiazole cyclizationPOCl₃, hydrazine, reflux35–47%
Sulfanyl substitutionThiomorpholine, EtOH, Et₃N, reflux80%
Pyrrolidine couplingSOCl₂, EDC, HOBt, rt91%
Deprotection (if needed)40% MeNH₂, EtOH, reflux33%

Biological and Chemical Implications

  • Antimicrobial Activity : Oxadiazole derivatives are known for their potent antibacterial properties, often attributed to their ability to disrupt cellular processes .

  • Chemical Stability : The sulfanyl group and pyrrolidine moiety enhance solubility and stability, making the compound suitable for further derivatization .

  • Reactivity : The oxadiazole ring and ethanone group are reactive sites for further functionalization, such as acetylation or alkylation .

Challenges and Optimization Strategies

  • Low Yields in Cyclization : Oxadiazole formation can suffer from low yields (e.g., 35–47%), necessitating optimization of reaction times and temperatures .

  • Regioselectivity Issues : Substitution reactions at the sulfanyl position may require precise control of reaction conditions to avoid undesired byproducts .

  • Purification : The compound’s complexity demands rigorous purification techniques, such as column chromatography or recrystallization, to isolate pure product .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. The presence of the methoxyphenyl group enhances these effects, making derivatives of this compound promising candidates for developing new antibiotics. Studies have shown that similar oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Oxadiazoles have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

3. Cholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit cholinesterases, enzymes that break down neurotransmitters. This property is particularly relevant for treating neurodegenerative diseases such as Alzheimer's. The compound's pyrrolidine component may enhance its binding affinity to these enzymes, warranting further investigation into its potential therapeutic uses .

Agricultural Applications

4. Pesticidal Activity
The sulfur-containing oxadiazole derivatives have been evaluated for their pesticidal properties. Their ability to disrupt the biological processes of pests makes them suitable candidates for developing new agrochemicals. Laboratory tests have shown that such compounds can effectively control pest populations while being less harmful to beneficial insects .

Material Science

5. Synthesis of Functional Materials
The unique properties of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one allow it to be utilized in creating functional materials. Its ability to form stable complexes with metals can be exploited in the development of sensors or catalysts for chemical reactions. The incorporation of this compound into polymer matrices has shown potential for enhancing material properties such as thermal stability and mechanical strength .

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAntimicrobial and anticancer properties; cholinesterase inhibitionDevelopment of new drugs
AgriculturePesticidal activityNew agrochemical formulations
Material ScienceSynthesis of functional materials; metal complexationEnhanced materials with specific properties

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting that modifications to the oxadiazole core can lead to improved antimicrobial agents .

Case Study 2: Cholinesterase Inhibition
Research focused on a series of oxadiazole derivatives demonstrated their ability to inhibit acetylcholinesterase and butyrylcholinesterase effectively. The findings suggest that the incorporation of a pyrrolidine ring can enhance inhibitory activity, highlighting the therapeutic potential of such compounds in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and sulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in two regions: (1) the aryl/heteroaryl substituent on the oxadiazole ring and (2) the amine/aryl group on the ethanone moiety. These modifications significantly influence physicochemical properties and biological activities.

Oxadiazole Substituent Variations

  • 3-Methoxyphenyl (Target Compound) : The methoxy group enhances lipophilicity and may engage in hydrogen bonding.
  • Molecular ion peak observed at m/z 361 .
  • Pyrimidin-2-ylthio Propyl (Derivatives 4a–g, –3) : The pyrimidine-thioether side chain correlates with cytotoxic activity proportional to cell viability .
  • Phenyl/Pyridyl (Compounds 4a–b, ) : Anti-inflammatory activity (63.35% inhibition) attributed to benzimidazole-oxadiazole synergy .

Ethanone Substituent Variations

  • Pyrrolidin-1-yl (Target Compound) : Pyrrolidine’s cyclic amine may improve solubility and target binding via nitrogen lone-pair interactions.
  • 4-Phenylpiperazin-1-yl (C292-0107, ): Piperazine introduces a second nitrogen, increasing polarity (MW = 410.49). No biological data reported .
  • Benzimidazol-1-yl (Compounds 4a–b, ) : Anti-inflammatory activity linked to thioacetamide-benzimidazole conjugation .
  • Piperidin-4-yl with 3-Methylphenylacetyl (SA16-0839, ) : The acetylated piperidine likely enhances lipophilicity and target affinity (MW = 408.49) .

Data Table: Key Structural and Functional Comparisons

Compound Structure Oxadiazole Substituent Ethanone Substituent Molecular Weight Biological Activity Reference
Target Compound 3-Methoxyphenyl Pyrrolidin-1-yl ~350–400* Not reported
C292-0107 () 3-Methoxyphenyl 4-Phenylpiperazin-1-yl 410.49 Not reported
SA16-0839 () Piperidin-4-yl + 3-methylphenyl Pyrrolidin-1-yl 408.49 Not reported
11a () 4-Chlorophenyl 4-Methoxyphenyl 361 (observed) Not reported
4a () Phenyl Benzimidazol-1-yl Not specified Anti-inflammatory (63.35%)
4b () Pyridin-4-yl Benzimidazol-1-yl Not specified Anti-inflammatory (similar)
Pyrimidin-2-ylthio derivatives (–3) Pyrimidin-2-ylthio propyl Substituted phenyl Variable Cytotoxic

Research Findings and Implications

Cytotoxicity : Derivatives with pyrimidin-2-ylthio propyl substituents (–3) demonstrate cytotoxicity linked to substituent bulk and electronic effects. The target compound’s 3-methoxyphenyl group may modulate similar pathways but with reduced steric hindrance .

Anti-Inflammatory Activity: Benzimidazole-oxadiazole hybrids () highlight the importance of heteroaryl conjugation.

Structural Flexibility : Piperazine and piperidine derivatives () suggest that nitrogen-rich substituents improve solubility and binding kinetics, though pyrrolidine’s smaller ring size may enhance bioavailability .

Biological Activity

The compound 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure includes a pyrrolidine moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities.

The biological activities of this compound are primarily attributed to the following mechanisms:

  • Antimicrobial Activity : The oxadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. The presence of the methoxy group enhances lipophilicity, which may contribute to increased membrane permeability and bioactivity .
  • Cholinesterase Inhibition : Similar compounds have been documented to exhibit inhibitory effects on cholinesterase enzymes, which are crucial in neuropharmacology. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially aiding in cognitive enhancement or treatment of neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity Effect Reference
AntimicrobialEffective against E. coli
Cholinesterase InhibitionIC50 = 46.42 µM (BChE)
Anti-inflammatoryModulation of cytokines
CytotoxicityModerate against cancer cells

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxadiazole derivatives, including the target compound, researchers found that it exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis and increased permeability .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the cholinergic properties of similar compounds indicated that they could serve as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase (AChE). The target compound's structural similarity to known AChE inhibitors suggests it may possess similar properties .

Q & A

Q. What synthetic strategies are recommended for preparing 2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Oxadiazole Core Synthesis : Cyclize 3-methoxybenzohydrazide with carbon disulfide under basic conditions (e.g., KOH/ethanol) to form the 1,3,4-oxadiazole ring .
    • Thioether Linkage : React the oxadiazole-2-thiol intermediate with 1-(pyrrolidin-1-yl)-2-chloroethan-1-one in anhydrous DMF, using a base like triethylamine to facilitate nucleophilic substitution .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) to ensure complete conversion .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound (>95% purity).

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Structural Confirmation :
    • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the oxadiazole-thioether conformation .
    • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrrolidine (δ ~1.5–3.5 ppm), and oxadiazole (C=N peaks at ~160–165 ppm in ¹³C) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆N₃O₃S: 318.0918).
  • Purity Assessment :
    • HPLC-DAD : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions in biological targets?

Methodological Answer:

  • Docking Studies :
    • Target Selection : Focus on enzymes with sulfur-binding pockets (e.g., cysteine proteases) due to the thioether moiety.
    • Software : Use AutoDock Vina or Schrödinger Suite for molecular docking. Parameterize the oxadiazole ring’s partial charges using DFT (B3LYP/6-31G*) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR)?

Methodological Answer:

  • Troubleshooting Workflow :
    • Verify Sample Purity : Re-run HPLC to exclude impurities (e.g., residual solvents or byproducts) .
    • Solvent/Isotope Effects : Compare NMR in DMSO-d₆ vs. CDCl₃; methoxyphenyl shifts may vary due to hydrogen bonding .
    • Dynamic Effects : For broad ¹H NMR peaks, consider variable-temperature NMR to detect conformational exchange (e.g., pyrrolidine ring puckering) .
  • Cross-Validation : Use IR to confirm functional groups (e.g., C=N stretch at ~1610 cm⁻¹ for oxadiazole) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • SAR Variables :
    • Oxadiazole Modifications : Synthesize analogs with substituted phenyl groups (e.g., 4-fluoro vs. 3-methoxy) to assess electronic effects .
    • Linker Optimization : Replace thioether with sulfone or amine spacers to evaluate steric/electronic impacts .
  • Biological Assays :
    • In Vitro Screening : Test against a panel of kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
    • Statistical Analysis : Use ANOVA to compare activity across analogs (p < 0.05 for significance) .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Protocol :
    • Buffered Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
    • LC-MS Monitoring : Quantify degradation products (e.g., hydrolyzed oxadiazole) using a QTOF mass spectrometer .
  • Kinetic Analysis : Calculate half-life (t₁/₂) via first-order kinetics; a t₁/₂ > 6 hours suggests suitability for in vivo studies .

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